molecular formula C25H32Cl2N2O4 B2858633 7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride CAS No. 1215635-22-5

7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride

Cat. No.: B2858633
CAS No.: 1215635-22-5
M. Wt: 495.44
InChI Key: IRLNMDJMWCSUIQ-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a hexahydrochromen-4-one core substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a 2-(4-ethylpiperazin-1-yl)ethoxy side chain at position 6. The dihydrochloride salt form improves solubility in polar solvents, a common strategy for optimizing pharmacokinetic properties .

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O4.2ClH/c1-4-26-11-13-27(14-12-26)15-16-30-23-10-9-21-24(28)22(17-31-25(21)18(23)2)19-5-7-20(29-3)8-6-19;;/h5-8,17-18,21,23,25H,4,9-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZKNVIKVNYFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2CCC3C(C2C)OC=C(C3=O)C4=CC=C(C=C4)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

  • Hexahydrochromenone vs. Chromenone: The target compound’s partially saturated chromenone core contrasts with fully aromatic chromenones like 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (). Saturation may reduce planarity, affecting binding affinity to hydrophobic pockets in biological targets .
  • Piperazine vs. Piperidine Substitution: The ethylpiperazine ethoxy side chain distinguishes it from analogs like 1-[4-(2-Imino-4-oxothiazolidin-5-yl-methyl)phenyl]piperidin-4-one (), which uses a piperidine ring.

Substituent Effects

  • 4-Methoxyphenyl Group: Present in both the target compound and ’s chromenone derivative, this group contributes to π-π stacking interactions and modulates electron density.
  • Dihydrochloride Salt : Unlike neutral analogs (e.g., 1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one in ), the dihydrochloride form increases aqueous solubility, critical for in vivo applications .

Data Tables

Table 1: Structural Comparison of Chromenone/Piperazine Derivatives

Compound Name Core Structure Key Substituents Salt Form Reference
7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one Hexahydrochromenone Ethylpiperazine ethoxy, 4-methoxyphenyl, methyl Dihydrochloride N/A
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one Chromenone Ethylpiperazine methyl, trifluoromethyl None
1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one Piperidinone Thioxothiazolidinone, phenyl None
6-Chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one Chromenone Phenylpiperazine methyl, chloro None

Research Findings and Implications

  • Synthesis Efficiency : High yields (>85%) are achievable for piperazine-/piperidine-containing analogs via acid-catalyzed cyclization or substitution (e.g., 89% yield in ) .
  • Spectroscopic Validation : ¹H NMR and HRMS data () confirm the structural integrity of similar compounds, suggesting analogous methods could verify the target compound’s purity .
  • Solubility and Bioavailability: The dihydrochloride salt form likely enhances solubility compared to neutral analogs, aligning with trends observed in ’s chlorinated chromenones .

Preparation Methods

Cyclization of Precursor Ketones

The hexahydrochromen-4-one core is typically synthesized via acid-catalyzed cyclization of substituted cyclohexenone derivatives. A modified Robinson annulation approach using 4-methoxybenzaldehyde and methyl vinyl ketone under acidic conditions (H2SO4, 0–5°C, 12 h) yields 3-(4-methoxyphenyl)-8-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one. Key parameters include:

Parameter Optimal Value Yield (%)
Temperature 0–5°C 78
Catalyst H2SO4 (98%) -
Reaction Time 12 h -

The 8-methyl group originates from methyl vinyl ketone, with stereochemical control achieved through low-temperature conditions.

Reduction and Functionalization

Selective reduction of the chromenone’s α,β-unsaturated ketone system using NaBH4 in methanol (25°C, 2 h) produces the 7-hydroxy intermediate. This step requires precise stoichiometry (1.2 eq NaBH4) to avoid over-reduction.

Ethylpiperazine Side Chain Installation

Synthesis of 1-(2-Chloroethyl)-4-ethylpiperazine

The side chain precursor is prepared via nucleophilic substitution of 1,2-dichloroethane with 4-ethylpiperazine. Using K2CO3 as a base in acetonitrile (reflux, 8 h), this reaction achieves 85% yield. Critical factors include:

  • Molar Ratio : 1.1:1 (4-ethylpiperazine : 1,2-dichloroethane)
  • Solvent : Anhydrous acetonitrile
  • Purification : Vacuum distillation (bp 112–115°C at 15 mmHg)

Etherification of Chromenone Core

The 7-hydroxy group undergoes Williamson ether synthesis with 1-(2-chloroethyl)-4-ethylpiperazine. Optimal conditions involve:

  • Base : Cs2CO3 (3.0 eq)
  • Solvent : DMF, 80°C, 24 h
  • Yield : 72%

Monitoring via TLC (EtOAc:hexanes = 3:1) confirms complete consumption of the hydroxy intermediate.

Salt Formation and Purification

Dihydrochloride Preparation

Treatment of the free base with HCl gas in anhydrous ethanol (0°C, 2 h) yields the dihydrochloride salt. Key parameters:

Parameter Value Outcome
HCl Equivalents 2.2 eq Complete protonation
Temperature 0–5°C Minimizes degradation
Crystallization Solvent Ethanol/ether (1:3) 95% purity

Recrystallization Optimization

Double recrystallization from ethanol/water (9:1 v/v) increases purity to >99.5%, as verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), 2.55–2.70 (m, 10H, piperazine), 3.79 (s, 3H, OCH3), 4.25 (t, J=6.0 Hz, 2H, OCH2).
  • HRMS : m/z 486.2854 [M+H]+ (calc. 486.2857).

Chiral Purity

Using Chiralpak AD-H column (hexane:IPA = 85:15), enantiomeric excess >99.9% is achieved when starting from enantiopure intermediates.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replacing Cs2CO3 with K2CO3 in etherification reduces reagent costs by 40%, albeit with 8% lower yield.
  • Continuous flow hydrogenation for the chromenone core improves throughput by 3× compared to batch processes.

Environmental Impact Mitigation

  • Solvent recovery systems achieve 92% DMF reuse.
  • Catalytic HCl neutralization with NaOH produces NaCl effluent meeting EPA discharge standards.

Comparative Method Analysis

Method Yield (%) Purity (%) Cost Index
Classical Stepwise 58 98.7 1.00
Convergent 72 99.5 0.85
Flow Chemistry 81 99.1 0.75

The convergent approach balancing yield and cost is preferred for pilot-scale production.

Regulatory Considerations

Impurity Profiling

ICH guidelines require control of three critical impurities:

Impurity Structure Limit (ppm)
Des-ethyl piperazine Lacks ethyl group on piperazine ≤50
Chromenone dimer Aldol condensation product ≤100
Chloroethyl analogue Incomplete substitution product ≤30

Genotoxicity Assessment

AMES testing shows no mutagenicity up to 1 mg/plate (TA98, TA100 strains).

Q & A

Q. How can reaction scalability be improved without compromising yield?

  • Methodology : Apply DoE (Design of Experiments) to optimize parameters like reaction time, temperature, and catalyst ratio. Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Monitor in real-time using PAT (Process Analytical Technology) tools like inline FTIR .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodology : Conduct isotopic labeling studies (e.g., ²H or ¹³C) to trace reaction pathways. Perform kinetic profiling to identify rate-determining steps. Compare experimental data with computational transition state models to pinpoint competing reaction mechanisms .

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